RSR13 vs. RSR4: Superior Rightward Shift in Hemoglobin P50 (In Vivo)
In a direct head-to-head comparison in C3Hf/Sed mice, RSR13 (300 mg/kg) produced a 53% mean increase in Hb P50 (range 36-76%), whereas RSR4 (150 mg/kg) yielded only a 25% mean increase (range 18-31%) at 20-40 minutes post-injection [1]. This represents a >2-fold greater magnitude of effect on the primary pharmacodynamic marker of oxygen affinity reduction, despite RSR4 being administered at half the dose, highlighting RSR13's superior potency per unit dose in shifting the O2 dissociation curve rightward.
| Evidence Dimension | Hemoglobin P50 increase (% change from baseline) |
|---|---|
| Target Compound Data | Mean increase: 53% (range 36-76%) |
| Comparator Or Baseline | RSR4: Mean increase: 25% (range 18-31%) |
| Quantified Difference | RSR13 increase is 2.1-fold greater than RSR4 (53% vs 25%) |
| Conditions | In vivo, C3Hf/Sed mice, tail vein blood sampling 20-40 min after intraperitoneal administration of RSR13 300 mg/kg or RSR4 150 mg/kg |
Why This Matters
This direct comparator evidence demonstrates that RSR13 is significantly more potent than its closest structural analog RSR4 in reducing hemoglobin oxygen affinity, a prerequisite for effective tumor reoxygenation and radiosensitization.
- [1] Khandelwal SR, Randad RS, Lin PS, et al. Enhanced oxygenation in vivo by allosteric inhibitors of hemoglobin saturation. Am J Physiol. 1993 Oct;265(4 Pt 2):H1450-3. PMID: 8238433. View Source
